3-(4-Methoxy-3-methylphenyl)phenol
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Overview
Description
3-(4-Methoxy-3-methylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Ullmann reaction, where 3-methoxyphenol reacts with 4-bromotoluene in the presence of a copper catalyst. The reaction is typically carried out under reflux conditions with a suitable solvent such as dimethylformamide. After the coupling reaction, the product is purified through recrystallization or column chromatography.
Another method involves the demethylation of 3-(4-Methoxy-3-methylphenyl)methoxybenzene using hydrogen bromide in acetic acid. This process removes the methoxy group, yielding the desired phenol derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(4-Methoxy-3-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
3-Methoxyphenol: Similar to 3-(4-Methoxy-3-methylphenyl)phenol but lacks the additional methyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)16-2)11-4-3-5-13(15)9-11/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWVTYWZMTFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653584 |
Source
|
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176590-49-0 |
Source
|
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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